Diacetamate

Description

Structure

3D Structure

Properties

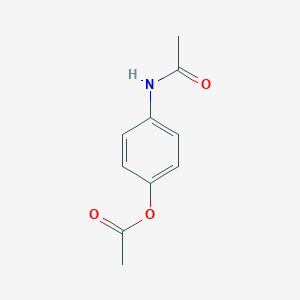

IUPAC Name |

(4-acetamidophenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-7(12)11-9-3-5-10(6-4-9)14-8(2)13/h3-6H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJAOSPFULOFZRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2046256 | |

| Record name | Diacetamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2623-33-8 | |

| Record name | p-Acetoxyacetanilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2623-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diacetamate [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002623338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diacetamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758889 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diacetamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33893 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diacetamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6083 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-[4-(acetyloxy)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diacetamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diacetamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.253 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIACETAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BFG1TY61BG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Diacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetamide, also known as N-acetylacetamide, is an organic compound with the chemical formula C₄H₇NO₂. It is a white crystalline solid at room temperature and possesses a faint ester-like odor.[1] As a simple imide, diacetamide serves as a versatile reagent and intermediate in a variety of chemical syntheses, finding applications in the pharmaceutical and agrochemical industries.[2][3][4][5] This technical guide provides a comprehensive overview of the core chemical properties of diacetamide, including detailed experimental protocols for its synthesis and the determination of its key characteristics, alongside spectroscopic data for its identification and characterization.

Physicochemical Properties

Diacetamide is a polar molecule soluble in water, ethanol, and ether.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₇NO₂ | [1] |

| Molar Mass | 101.10 g/mol | [6] |

| Melting Point | 75.5-76.5 °C | [1][7] |

| Boiling Point | 222-223 °C | [1][7] |

| Density | 1.3846 g/cm³ (rough estimate) | [1] |

| pKa | ~10.5 - 12.15 | [1][8] |

| Vapor Pressure | 0.0959 mmHg at 25°C | [1] |

| Flash Point | 101.8 °C | [1] |

| Refractive Index | 1.4340 (estimate) | [1] |

Synthesis and Purification

Diacetamide is most commonly synthesized by the acetylation of acetamide with acetic anhydride.

Experimental Protocol: Synthesis of Diacetamide

Materials:

-

Acetamide

-

Acetic anhydride

-

Sulfuric acid (catalytic amount)

-

Toluene

-

Sodium bicarbonate (saturated solution)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Beakers and other standard laboratory glassware

Procedure:

-

To a stirred mixture of acetamide (1 mole equivalent) in toluene, slowly add acetic anhydride (1.1 mole equivalents).

-

Add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

After the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Carefully wash the reaction mixture with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted acetic anhydride.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude diacetamide.

Experimental Protocol: Purification by Recrystallization

Materials:

-

Crude diacetamide

-

Ethyl acetate

-

Hexane

-

Erlenmeyer flask

-

Hot plate

-

Ice bath

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

Dissolve the crude diacetamide in a minimal amount of hot ethyl acetate.

-

If any insoluble impurities are present, perform a hot gravity filtration.

-

Allow the solution to cool slowly to room temperature.

-

Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

-

Dry the crystals in a vacuum oven to remove any residual solvent.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. Home Page [chem.ualberta.ca]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. spectrabase.com [spectrabase.com]

- 6. hmdb.ca [hmdb.ca]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of Diacetamide from Acetic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of diacetamide from acetic anhydride. Diacetamide, a dicarboximide, is a valuable reagent and intermediate in organic synthesis. This document outlines a reliable and efficient method for its preparation via the acetylation of acetamide using acetic anhydride. Included are detailed experimental protocols, a summary of key quantitative data, and visualizations of the reaction pathway and experimental workflow to facilitate understanding and replication by researchers in organic chemistry, medicinal chemistry, and drug development.

Introduction

Diacetamide, also known as N-acetylacetamide, is a simple imide that serves as a precursor and building block in various chemical syntheses. Its structure, featuring two acetyl groups attached to a central nitrogen atom, imparts unique reactivity, making it a subject of interest in coordination chemistry and as a ligand. The synthesis of diacetamide is most practically achieved through the N-acetylation of acetamide with an acetylating agent, with acetic anhydride being a common and cost-effective choice. This guide details a robust protocol for this transformation, providing the necessary information for its successful implementation in a laboratory setting.

Reaction Scheme and Mechanism

The synthesis of diacetamide from acetamide and acetic anhydride proceeds via a nucleophilic acyl substitution reaction. The nitrogen atom of acetamide acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate ion as a leaving group to form the diacetamide product.

Overall Reaction:

CH₃CONH₂ + (CH₃CO)₂O → (CH₃CO)₂NH + CH₃COOH

The reaction is often catalyzed by an acid or a base to enhance the electrophilicity of the acetic anhydride or the nucleophilicity of the acetamide, respectively.

Quantitative Data Summary

The following table summarizes the key physical and spectroscopic properties of diacetamide.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₇NO₂ | [1] |

| Molecular Weight | 101.10 g/mol | [1] |

| Appearance | White crystalline solid | |

| Melting Point | 77-79 °C | |

| Boiling Point | 222-224 °C | |

| ¹H NMR (CDCl₃) | δ 2.45 (s, 6H), 8.5 (br s, 1H) | [2] |

| ¹³C NMR (CDCl₃) | δ 25.0, 171.0 | [1] |

| IR (KBr, cm⁻¹) | ~3250 (N-H stretch), ~1730 & 1700 (C=O stretch), ~1250 (C-N stretch) | [3] |

Experimental Protocols

This section provides a detailed methodology for the synthesis of diacetamide from acetamide and acetic anhydride.

Materials and Equipment

-

Acetamide

-

Acetic anhydride

-

Concentrated Sulfuric Acid (as catalyst)

-

Diethyl ether (or other suitable solvent for recrystallization)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Beaker

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Synthesis Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add acetamide (1 equivalent).

-

Reagent Addition: To the acetamide, add a molar excess of acetic anhydride (e.g., 2-3 equivalents).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., a few drops) to the reaction mixture while stirring. The reaction is exothermic, and the temperature may increase.

-

Reaction: Heat the mixture to a gentle reflux (approximately 140 °C) using a heating mantle. Maintain the reflux for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude diacetamide and to hydrolyze the excess acetic anhydride.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with cold water to remove any remaining acetic acid and other water-soluble impurities.

Purification

-

Recrystallization: The crude diacetamide can be purified by recrystallization.[4][5][6][7][8] A suitable solvent for recrystallization is a mixture of diethyl ether and petroleum ether or hot water.[4]

-

Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them thoroughly.

Visualizations

Reaction Pathway

Caption: Reaction pathway for the synthesis of diacetamide.

Experimental Workflow

Caption: Experimental workflow for diacetamide synthesis.

Safety Precautions

-

Acetic anhydride is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood.

-

Concentrated sulfuric acid is extremely corrosive. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

The reaction is exothermic, especially upon addition of the catalyst. Care should be taken to control the temperature.

-

Standard laboratory safety procedures should be followed at all times.

Conclusion

This technical guide provides a detailed and practical protocol for the synthesis of diacetamide from acetic anhydride and acetamide. By following the outlined procedures, researchers can reliably prepare this valuable compound for use in further synthetic applications. The inclusion of quantitative data and visual diagrams aims to enhance the understanding and reproducibility of the described method.

References

- 1. Diacetamide | C4H7NO2 | CID 12263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. Diacetamide [webbook.nist.gov]

- 4. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. Home Page [chem.ualberta.ca]

- 7. rubingroup.org [rubingroup.org]

- 8. chem.libretexts.org [chem.libretexts.org]

The Biological Versatility of Diacetamide Derivatives: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the biological activities of diacetamide derivatives, with a focus on their potential as anticancer, antimicrobial, and anti-inflammatory agents. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Introduction

Diacetamide derivatives, characterized by the presence of two acetyl groups attached to a nitrogen atom, represent a class of compounds with significant therapeutic potential. Their structural versatility allows for a wide range of modifications, leading to a diverse array of biological activities. This guide summarizes key findings in the exploration of diacetamide derivatives as bioactive molecules, providing a foundation for further research and development in this promising area.

Anticancer Activity

Diacetamide and related diamide structures have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of critical cellular processes, leading to cell cycle arrest and apoptosis.

Data Presentation: Anticancer Activity of Diacetamide and Related Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected diacetamide and related diamide derivatives against various cancer cell lines.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound |

| 1 | N-Phenyl Dichloroacetamide | A549 (Lung) | 4.76 | Doxorubicin |

| 2a | Nicotinamide-based diamide | NCI-H460 (Lung) | 4.07 (µg/mL) | 5-FU |

| 2b | Nicotinamide-based diamide | A549 (Lung) | 13.09 (µg/mL) | 5-FU |

| 2c | Nicotinamide-based diamide | NCI-H1975 (Lung) | 12.82 (µg/mL) | 5-FU |

| 3a | 2-(4-Fluorophenyl)-N-phenylacetamide | PC3 (Prostate) | 52 | Imatinib (40 µM) |

| 3b | 2-(4-Fluorophenyl)-N-phenylacetamide | PC3 (Prostate) | 80 | Imatinib (40 µM) |

| 3c | 2-(4-Fluorophenyl)-N-phenylacetamide | MCF-7 (Breast) | 100 | Imatinib (98 µM) |

Note: Data for related acetamide and diamide derivatives are included to provide a broader context of their anticancer potential.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[1]

Materials:

-

Diacetamide derivatives

-

Cancer cell lines (e.g., A549, NCI-H460, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the diacetamide derivatives in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, or until a purple precipitate is visible.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Signaling Pathway: c-Met Signaling in Cancer

The c-Met receptor tyrosine kinase pathway is frequently dysregulated in various cancers, playing a crucial role in tumor growth, invasion, and metastasis.[2][3] While direct inhibition by simple diacetamide derivatives is an area of ongoing research, related acetamide scaffolds have been investigated as c-Met inhibitors.[4]

Antimicrobial Activity

Certain diacetamide derivatives have shown promising activity against a range of bacterial and fungal pathogens. Their mechanism of action may involve the disruption of microbial cell integrity or the inhibition of essential enzymes.

Data Presentation: Antimicrobial Activity of Diacetamide Derivatives

The following table summarizes the antimicrobial activity of N,N'-(4-nitro-1,2-phenylene)diacetamide.

| Compound ID | Microorganism | Type | Zone of Inhibition (mm) | MIC (mg/mL) |

| 4 | Staphylococcus aureus | Gram (+) | 12 | - |

| 4 | MRSA | Gram (+) | 10 | - |

| 4 | Escherichia coli | Gram (-) | 11 | - |

| 4 | Pseudomonas aeruginosa | Gram (-) | 08 | - |

| 4 | Klebsiella pneumoniae | Gram (-) | 10 | 25 |

| 4 | Candida albicans | Fungus | 11 | - |

Note: '-' indicates data not reported in the cited source.[5]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Diacetamide derivatives

-

Bacterial/Fungal strains

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth

-

Sterile 96-well microtiter plates

-

0.5 McFarland standard

-

Spectrophotometer or plate reader

Procedure:

-

Inoculum Preparation: From a fresh culture, prepare a bacterial or fungal suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Serial Dilution: Dispense 100 µL of sterile broth into all wells of a 96-well plate. In the first column, add 100 µL of the diacetamide derivative stock solution to achieve the highest desired concentration. Perform a two-fold serial dilution by transferring 100 µL from each well to the next across the plate. Discard the final 100 µL from the last column of dilutions.

-

Inoculation: Inoculate each well (except for a sterility control well) with 100 µL of the prepared inoculum. Include a growth control well containing only broth and inoculum.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Anti-inflammatory Activity

Diacetamide derivatives have demonstrated anti-inflammatory properties, notably through the inhibition of the NF-κB signaling pathway and the reduction of nitric oxide (NO), a key inflammatory mediator.

Data Presentation: Anti-inflammatory Activity of Diacetamide Derivatives

Studies have shown that N,N-diethylacetamide (DEA) and N,N-dipropylacetamide (DPA) can significantly suppress the production of pro-inflammatory cytokines and nitric oxide in LPS-stimulated macrophage cell lines.[4][6]

| Compound | Effect | Model System |

| DEA (10 mM) | Inhibition of LPS-induced NO secretion | RAW 264.7 cells |

| DPA (10 mM) | Inhibition of LPS-induced NO secretion | RAW 264.7 cells |

| DEA (10 mM) | Inhibition of LPS-induced NF-κB activity | RAW 264.7 cells |

| DPA (1 & 10 mM) | Inhibition of LPS-induced NF-κB activity | RAW 264.7 cells |

While specific IC50 values for COX-1 and COX-2 inhibition by diacetamide derivatives are not widely reported, the derivatization of known NSAIDs into amides has been shown to modulate their COX-2 selectivity.[7]

Experimental Workflow: Evaluation of Anti-inflammatory Activity

The following diagram illustrates a general workflow for assessing the anti-inflammatory potential of diacetamide derivatives.

Signaling Pathway: NF-κB Inhibition

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[8] Certain diacetamide derivatives have been shown to inhibit this pathway by preventing the degradation of IκB-α, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.[4][6]

Conclusion

Diacetamide derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for further investigation in drug discovery. Their demonstrated anticancer, antimicrobial, and anti-inflammatory properties, coupled with their synthetic tractability, underscore their potential for the development of novel therapeutics. This guide provides a foundational resource to aid researchers in this endeavor, highlighting key quantitative data, experimental methodologies, and relevant biological pathways. Further structure-activity relationship studies are warranted to optimize the potency and selectivity of these versatile compounds.

References

- 1. Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of novel exceptionally potent and orally active c-MET PROTACs for the treatment of tumors with MET alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acetamide derivatives with antioxidant activity and potential anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

Unveiling Nature's Imides: A Technical Guide to their Occurrence, Isolation, and Biological Significance

An in-depth exploration of naturally occurring imide-containing compounds, revealing their sources, extraction methodologies, and functional roles. This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering detailed protocols and pathway visualizations to facilitate further investigation and application.

While diacetamide [HN(COCH₃)₂] itself is a synthetic compound with no known natural origin, the core imide functional group is a recurring motif in a variety of bioactive molecules synthesized by plants and microorganisms. This guide provides a comprehensive overview of these naturally occurring imides, focusing on their sources, quantitative analysis, isolation procedures, and biological contexts.

Natural Sources and Quantitative Data of Bioactive Imides

The imide functional group is found in a range of natural products, often exhibiting potent biological activities. Two prominent examples are the glutarimide antibiotic cycloheximide, produced by the bacterium Streptomyces griseus, and the amide piperine, a key bioactive compound in black pepper (Piper nigrum).

Table 1: Quantitative Data of Representative Naturally Occurring Imides and Amides

| Compound | Source Organism | Natural Source (Part) | Concentration / Yield | Method of Analysis | Reference(s) |

| Cycloheximide | Streptomyces griseus | Fermentation Broth | Antifungal MIC: 0.78-50 µg/mL | Broth Dilution Method | [1] |

| Piperine | Piper nigrum | Fruits | 5-9% of dried fruit | HPLC | [2] |

| Piperine | Piper nigrum | Fruits | ~18% yield from extract | Gravimetry after crystallization | [3] |

Experimental Protocols for Isolation and Purification

The isolation of naturally occurring imides and related compounds requires specific extraction and purification protocols tailored to the source material and the chemical properties of the target molecule.

Isolation of Cycloheximide from Streptomyces griseus

Cycloheximide is a potent fungicide produced by the bacterium Streptomyces griseus.[4] Its isolation from fermentation broths is a key step in its study and application. While a detailed, step-by-step protocol for the large-scale industrial isolation is proprietary, the general principles involve solvent extraction and chromatographic purification. The production of cycloheximide is influenced by culture conditions, and its accumulation is a balance between synthesis and degradation, with glucose known to inhibit its degradation.[5]

General Laboratory-Scale Isolation Workflow:

A general workflow for the isolation of microbial secondary metabolites like cycloheximide would involve the following steps:

-

Fermentation: Culturing Streptomyces griseus in a suitable liquid medium to promote cycloheximide production.

-

Extraction: After a specific fermentation period, the broth is separated from the mycelia. The broth is then extracted with a water-immiscible organic solvent (e.g., ethyl acetate, chloroform) to partition the cycloheximide into the organic phase.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to one or more chromatographic techniques, such as column chromatography over silica gel or reversed-phase HPLC, to purify the cycloheximide from other metabolites.

-

Crystallization: The purified cycloheximide can be crystallized from a suitable solvent system to obtain a highly pure product.

-

Characterization: The identity and purity of the isolated cycloheximide are confirmed using analytical techniques such as melting point determination, spectroscopy (UV, IR, NMR), and mass spectrometry.

Detailed Protocol for the Isolation of Piperine from Piper nigrum (Black Pepper)

Piperine, an amide alkaloid, is responsible for the pungency of black pepper and possesses various biological activities. Several methods have been established for its extraction and purification.

Method 1: Acetic Acid Extraction and Partitioning [6]

-

Extraction: Powdered black pepper fruits are extracted with glacial acetic acid.

-

Partitioning: The acetic acid extract is diluted with water and partitioned with chloroform. The piperine moves into the chloroform layer.

-

Washing: The chloroform extract is washed with 10% sodium bicarbonate solution to remove acidic impurities, followed by washing with water.[3]

-

Drying and Concentration: The chloroform extract is dried over anhydrous sodium sulfate and then evaporated to dryness.[3]

-

Crystallization: The residue is dissolved in a small amount of chloroform, and piperine is precipitated by adding an excess of diethyl ether. The solution is kept at a low temperature (e.g., 4°C) to facilitate crystallization.[3]

-

Filtration and Drying: The resulting yellow, needle-shaped crystals of piperine are collected by filtration and dried.

Method 2: Dichloromethane Reflux Extraction [2]

-

Extraction: 10.0 g of ground black pepper is refluxed with 20 mL of dichloromethane (CH₂Cl₂) for 20 minutes.

-

Filtration: The mixture is cooled and filtered using a Büchner funnel to remove the solid pepper grounds. The grounds are washed with an additional 10 mL of CH₂Cl₂.

-

Solvent Removal: The solvent from the filtrate is removed by heating on a sand bath or using a rotary evaporator.

-

Precipitation: The resulting oil is cooled in an ice bath, and 6 mL of cold diethyl ether is added with occasional stirring for 15 minutes to precipitate the piperine.

-

Filtration and Washing: The yellow piperine crystals are collected by vacuum filtration using a Hirsch funnel and washed with cold diethyl ether (2 x 4 mL).

-

Recrystallization: The crude piperine is recrystallized from a hot 3:2 acetone:hexane solution. The solution is allowed to stand at room temperature for 15 minutes and then in an ice bath for 30 minutes to yield purified crystals.

Biosynthetic and Signaling Pathways

Understanding the biosynthetic pathways of naturally occurring imides provides insight into their formation and can open avenues for synthetic biology approaches to their production.

Biosynthesis of Cycloheximide

The biosynthesis of cycloheximide in Streptomyces griseus is a complex process. While the complete, detailed enzymatic pathway is still under investigation, it is known to be a polyketide synthase (PKS) derived molecule. The biosynthesis is subject to feedback inhibition by cycloheximide itself.[5]

Caption: Overview of the proposed biosynthetic pathway of cycloheximide.

Experimental Workflow for Piperine Isolation

The following diagram illustrates a typical laboratory workflow for the isolation of piperine from black pepper.

Caption: Experimental workflow for the isolation of piperine.

Biological Activity and Signaling

Naturally occurring imides and amides often exhibit potent biological effects.

Cycloheximide is a powerful inhibitor of protein synthesis in eukaryotes. It specifically targets the 60S ribosomal subunit, thereby blocking the translocation step of translational elongation.[4][7] This mechanism of action makes it a valuable tool in molecular biology for studying protein turnover and half-life.[7] Interestingly, at sub-inhibitory concentrations, cycloheximide has been shown to induce neuroprotective effects by activating antioxidant pathways and increasing the expression of anti-apoptotic genes like bcl-2.[8]

Piperine demonstrates a wide range of biological activities, including anti-inflammatory, antioxidant, and bioavailability-enhancing properties. It is also known to have insecticidal and antifungal effects.[9][10]

This technical guide provides a foundational understanding of the natural occurrence, isolation, and biological importance of imide-containing compounds. The detailed protocols and pathway diagrams serve as a practical resource for researchers aiming to explore this fascinating class of natural products further.

References

- 1. Deciphering the Relationship Between Cycloheximides Structures and Their Different Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rubingroup.org [rubingroup.org]

- 3. mitrask.com [mitrask.com]

- 4. Cycloheximide - Wikipedia [en.wikipedia.org]

- 5. Cycloheximide production by Streptomyces griseus: control mechanisms of cycloheximide biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A rapid method for isolation of piperine from the fruits of Piper nigrum Linn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of Protein Synthesis Alters Protein Degradation through Activation of Protein Kinase B (AKT) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuroprotective action of cycloheximide involves induction of bcl-2 and antioxidant pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Diacetamide Solubility in Organic Solvents: A Technical Guide for Researchers

For immediate release

This technical guide provides a comprehensive overview of the solubility of diacetamide in various organic solvents. The information is intended for researchers, scientists, and professionals in drug development who utilize diacetamide in their work. This document includes a summary of available quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of a key synthetic pathway.

Introduction to Diacetamide

Diacetamide, also known as N-acetylacetamide, is a chemical compound with the formula C₄H₇NO₂.[1] It is a white solid at room temperature and finds applications in organic synthesis and as a ligand in coordination chemistry. A thorough understanding of its solubility in different organic solvents is crucial for its effective use in synthesis, purification, and formulation processes.

Quantitative Solubility Data

Precise, peer-reviewed quantitative solubility data for diacetamide in a wide range of organic solvents is not extensively available in the public domain. However, based on available information, a summary of its solubility is presented in Table 1. It is important to note that this data is compiled from a source that has not been independently verified and should be used as a reference with the recommendation of experimental confirmation.

Table 1: Quantitative Solubility of Diacetamide in Various Solvents

| Solvent | Chemical Formula | Solubility ( g/100 mL) | Notes |

| Water | H₂O | 0.1 | Temperature not specified. |

| Ethanol | C₂H₅OH | 0.45 | Temperature not specified. |

| Methanol | CH₃OH | 0.39 | Temperature not specified. Also described as "Slightly" soluble.[1] |

| Acetone | C₃H₆O | 0.11 (g/g) | Note the unit is grams per gram of solvent. |

| Diethyl Ether | (C₂H₅)₂O | 0.015 | Temperature not specified. |

| Chloroform | CHCl₃ | ~0.5 (1g in ~200mL) | Temperature not specified. Also described as "Sparingly" soluble.[1] |

Disclaimer: The quantitative data in this table is sourced from publicly available data and has not been peer-reviewed. For critical applications, it is strongly recommended to determine the solubility experimentally using the protocols outlined in this guide.

Qualitative assessments indicate that diacetamide is generally soluble in polar solvents and shows limited solubility in non-polar solvents.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, direct experimental determination is the most reliable approach. The following are two standard methods for determining the solubility of a solid compound like diacetamide in an organic solvent.

Shake-Flask Method (Equilibrium Method)

The shake-flask method is a widely used and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of diacetamide in a specific organic solvent at a constant temperature.

Materials:

-

Diacetamide (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Sealable glass vials or flasks

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters, 0.45 µm)

-

Apparatus for solvent evaporation (e.g., rotary evaporator, vacuum oven)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of diacetamide to a pre-weighed, sealable glass vial. The presence of excess solid is crucial to ensure that equilibrium is reached.

-

Add a known volume or mass of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This typically takes 24 to 48 hours. The agitation ensures continuous mixing of the solid and the solvent.

-

-

Sample Withdrawal and Filtration:

-

After the equilibration period, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the withdrawn solution through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles. This step is critical to prevent overestimation of the solubility.

-

-

Quantification (Gravimetric Method):

-

Transfer the filtered, saturated solution to a pre-weighed container.

-

Determine the mass of the saturated solution.

-

Carefully evaporate the solvent under controlled conditions (e.g., using a rotary evaporator or a vacuum oven at a temperature below the boiling point of the solvent and the melting point of diacetamide).

-

Once the solvent is completely removed, weigh the container with the dried diacetamide residue.

-

The mass of the dissolved diacetamide is the final weight of the container and residue minus the initial weight of the empty container.

-

-

Calculation:

-

The solubility can be expressed in various units, such as g/100 mL or g/100 g of solvent.

-

Solubility ( g/100 mL): (Mass of dissolved diacetamide / Volume of saturated solution withdrawn) x 100

-

Solubility ( g/100 g solvent): (Mass of dissolved diacetamide / (Mass of saturated solution - Mass of dissolved diacetamide)) x 100

-

Workflow for Experimental Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of diacetamide.

Synthesis of Diacetamide

Diacetamide can be synthesized through the acetylation of acetamide with acetic anhydride. This reaction is a common method for the preparation of imides.

Reaction Pathway

The overall reaction involves the nucleophilic attack of the nitrogen atom of acetamide on one of the carbonyl carbons of acetic anhydride, followed by the elimination of a molecule of acetic acid.

Caption: Synthesis of diacetamide from acetamide and acetic anhydride.

This technical guide serves as a foundational resource for professionals working with diacetamide. The provided data and protocols are intended to facilitate further research and development in the fields of chemistry and pharmaceuticals.

References

Thermochemical Properties of Diacetamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of diacetamide (C₄H₇NO₂). The information contained herein is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical industries where a thorough understanding of the energetic properties of such compounds is crucial. This document presents key quantitative thermochemical data in a structured format, details the experimental methodologies used for their determination, and provides visualizations of key experimental workflows.

Core Thermochemical Data

The following tables summarize the essential thermochemical and physical properties of diacetamide. These values are critical for understanding the stability, reactivity, and energy content of the molecule.

Table 1: Standard Molar Enthalpies of Diacetamide (Solid State, 298.15 K)

| Property | Symbol | Value (kJ/mol) | Method | Reference |

| Standard Molar Enthalpy of Combustion | ΔcH°(s) | -2150.6 ± 1.1 | Combustion Calorimetry | [1] |

| Standard Molar Enthalpy of Formation | ΔfH°(s) | -433.9 ± 1.2 | Calculated from ΔcH° | [1] |

Table 2: Phase Change Enthalpies of Diacetamide

| Property | Symbol | Value (kJ/mol) | Method | Reference |

| Enthalpy of Sublimation | ΔsubH° | 73.2 ± 0.8 | Calorimetry | [2] |

| Enthalpy of Vaporization | ΔvapH | 59.7 | Based on data from 368 to 496 K | [2] |

Table 3: Reaction Enthalpy of Diacetamide

| Reaction | Symbol | Value (kJ/mol) | Method | Reference |

| Diacetamide(s) + H₂O(l) → Acetamide(s) + Acetic Acid(l) | ΔrH° | -18.1 ± 0.2 | Isothermal Solution Calorimetry | [1] |

Table 4: Physical Properties of Diacetamide

| Property | Value |

| Molecular Formula | C₄H₇NO₂ |

| Molar Mass | 101.10 g/mol |

| Melting Point | 75.5-76.5 °C |

| Boiling Point | 222-223 °C |

| Vapor Pressure | 0.0959 mmHg at 25 °C |

Experimental Protocols

A precise understanding of the experimental conditions is paramount for the accurate interpretation and application of thermochemical data. This section details the methodologies employed in the determination of the key thermochemical properties of diacetamide.

Determination of Enthalpy of Combustion using Bomb Calorimetry

The standard enthalpy of combustion of solid diacetamide is determined using a constant-volume bomb calorimeter.[3] This technique measures the heat released when a substance is completely burned in an excess of oxygen.

Experimental Procedure:

-

Sample Preparation: A precisely weighed pellet of high-purity diacetamide (typically around 1 gram) is placed in a crucible inside the calorimeter's bomb.[4][5] A fuse wire of known length and material is attached to the electrodes, with the wire in contact with the sample to ensure ignition.[4][6]

-

Assembly and Pressurization: The bomb is sealed and purged with a small amount of oxygen to remove atmospheric nitrogen, which could form nitric acid during combustion and affect the results.[6] It is then filled with pure oxygen to a pressure of approximately 30 atm.[4]

-

Calorimeter Setup: The sealed bomb is placed in a known volume of water in the calorimeter's insulated container. The temperature of the water is monitored with a high-precision thermometer.[5][7]

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.[4]

-

Corrections and Calculations: The raw temperature change is corrected for heat exchange with the surroundings and the heat released by the combustion of the fuse wire. The heat capacity of the calorimeter system is determined by burning a standard substance with a known enthalpy of combustion, such as benzoic acid.[3][8] The standard enthalpy of combustion of diacetamide is then calculated from the corrected temperature rise, the heat capacity of the calorimeter, and the mass of the sample.

Caption: Workflow for Bomb Calorimetry.

Determination of Enthalpy of Sublimation

The enthalpy of sublimation, the energy required to transform a substance from a solid to a gaseous state, can be determined by several methods.

2.2.1. Differential Scanning Calorimetry (DSC)

A modified differential scanning calorimeter can be used to directly measure the heat transfer involved in the solid-gas phase transition.[9]

Experimental Procedure:

-

A small, accurately weighed sample of diacetamide is placed in an aluminum pan.

-

The sample is heated at a constant rate under a controlled atmosphere (e.g., inert gas flow).

-

The DSC instrument measures the difference in heat flow between the sample and a reference pan as a function of temperature.

-

The enthalpy of sublimation is determined by integrating the area under the sublimation peak in the DSC thermogram.

2.2.2. Knudsen Effusion Method

This technique involves measuring the rate of mass loss of a substance effusing through a small orifice into a vacuum as a function of temperature.[10]

Experimental Procedure:

-

A sample of diacetamide is placed in a Knudsen cell, which is a small container with a precisely machined orifice.

-

The cell is placed in a high-vacuum chamber and heated to a specific temperature.

-

The rate of mass loss due to sublimation is measured using a microbalance.

-

The vapor pressure of the substance at that temperature is calculated from the rate of mass loss.

-

By measuring the vapor pressure at different temperatures, the enthalpy of sublimation can be determined using the Clausius-Clapeyron equation.[11]

Caption: Methods for Determining Enthalpy of Sublimation.

Determination of Enthalpy of Hydrolysis using Isothermal Solution Calorimetry

The enthalpy of hydrolysis of diacetamide is measured using an isothermal solution calorimeter. This technique measures the heat change when a substance dissolves or reacts in a solvent at a constant temperature.

Experimental Procedure:

-

Calorimeter Preparation: A known volume of the solvent (e.g., water or a buffer solution) is placed in the reaction vessel of the calorimeter, which is maintained at a constant temperature.[12]

-

Sample Introduction: A sealed ampoule containing a precisely weighed amount of diacetamide is submerged in the solvent.

-

Reaction Initiation and Measurement: The ampoule is broken, allowing the diacetamide to dissolve and react with the solvent. The heat produced or absorbed by the hydrolysis reaction is detected by thermopiles, and the signal is recorded over time until the reaction is complete and the baseline is re-established.[12]

-

Calibration and Calculation: The calorimeter is calibrated by a known electrical heat pulse. The enthalpy of hydrolysis is calculated from the integrated reaction signal and the calibration constant.

Logical Relationships in Thermochemical Calculations

The various thermochemical properties are interconnected through fundamental thermodynamic principles, such as Hess's Law. This allows for the calculation of one property from others.

Caption: Calculation of Enthalpy of Reaction.

This guide provides a foundational understanding of the thermochemical properties of diacetamide. For more detailed information, readers are encouraged to consult the cited references. The data and methodologies presented here are essential for the safe and efficient design of chemical processes and for the development of new pharmaceutical products.

References

- 1. Diacetamide [webbook.nist.gov]

- 2. Diacetamide [webbook.nist.gov]

- 3. A level Experimental methods for determining enthalpy changes treatment of results bomb calorimeter sources of error graphical analysis KS5 GCE chemistry revision notes [docbrown.info]

- 4. ivypanda.com [ivypanda.com]

- 5. biopchem.education [biopchem.education]

- 6. nsuworks.nova.edu [nsuworks.nova.edu]

- 7. personal.utdallas.edu [personal.utdallas.edu]

- 8. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry - Aimil Corporate Blog [aimil.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. diverdi.colostate.edu [diverdi.colostate.edu]

Spectral Analysis of Diacetamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of diacetamide using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. It includes detailed experimental protocols, quantitative data summaries, and visual workflows to facilitate a thorough understanding of the characterization of this important amide.

Introduction

Diacetamide (N-acetylacetamide), with the chemical formula C₄H₇NO₂, is a simple imide that serves as a fundamental model for understanding the chemical and physical properties of more complex molecules containing the diacylamine moiety. This functional group is present in various pharmaceutically active compounds and natural products. Accurate spectral characterization is paramount for its identification, purity assessment, and for studying its chemical behavior. This guide outlines the application of ¹H NMR, ¹³C NMR, and FT-IR spectroscopy for the comprehensive analysis of diacetamide.

Data Presentation

The following tables summarize the quantitative data obtained from the NMR and IR spectral analyses of diacetamide.

Table 1: ¹H NMR Spectral Data for Diacetamide

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.1-2.2 | Singlet | 6H | Methyl protons (2 x -CH₃) |

| ~9.5-10.5 | Broad Singlet | 1H | Amide proton (-NH-) |

Note: The chemical shift of the amide proton can be highly variable depending on the solvent, concentration, and temperature.

Table 2: ¹³C NMR Spectral Data for Diacetamide

| Chemical Shift (δ) ppm | Assignment |

| ~24-26 | Methyl carbons (2 x -CH₃) |

| ~170-172 | Carbonyl carbons (2 x C=O) |

Table 3: FT-IR Spectral Data for Diacetamide

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3200-3400 | Medium, Broad | N-H stretching |

| ~2900-3000 | Weak | C-H stretching (methyl) |

| ~1700-1730 | Strong | C=O stretching (symmetric and asymmetric) |

| ~1500-1550 | Medium | N-H bending |

| ~1370 | Medium | C-H bending (symmetric, methyl) |

| ~1200-1300 | Strong | C-N stretching |

Experimental Protocols

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of diacetamide for structural elucidation.

Materials:

-

Diacetamide (solid)

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

-

5 mm NMR tubes

-

Volumetric flasks and pipettes

-

Vortex mixer

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of diacetamide for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Gently vortex the vial to ensure complete dissolution of the solid.[1][2]

-

If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[1][3]

-

Ensure the sample height in the NMR tube is approximately 4-5 cm.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Acquire the ¹H NMR spectrum using standard single-pulse acquisition parameters.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale. For ¹H NMR in CDCl₃, the residual solvent peak at 7.26 ppm can be used as a reference. For ¹³C NMR in CDCl₃, the solvent peak at 77.16 ppm is used.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

FT-IR Spectroscopy

Objective: To obtain the infrared spectrum of diacetamide to identify its functional groups and characteristic vibrational modes.

Materials:

-

Diacetamide (solid)

-

Infrared-grade potassium bromide (KBr)

-

Agate mortar and pestle

-

Pellet press die set

-

Hydraulic press

Instrumentation:

-

Fourier Transform Infrared (FT-IR) spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Ensure all equipment (mortar, pestle, die set) is clean and dry to avoid moisture contamination.[4][5]

-

Place approximately 1-2 mg of diacetamide into the agate mortar.

-

Add approximately 100-200 mg of dry, infrared-grade KBr powder to the mortar.[6]

-

Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained.[4]

-

Transfer a small amount of the powdered mixture into the pellet die.

-

Assemble the die and place it in a hydraulic press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent KBr pellet.[4][5]

-

Carefully remove the pellet from the die.

-

-

Instrument Setup and Data Acquisition:

-

Place the KBr pellet into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Identify the wavenumbers of the major absorption bands.

-

Mandatory Visualizations

The following diagrams illustrate the workflows for the spectral analysis of diacetamide.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. sites.bu.edu [sites.bu.edu]

- 3. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 4. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 5. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 6. shimadzu.com [shimadzu.com]

The Genesis of a Versatile Reagent: An In-depth Technical Guide to the Early Research and Synthesis of Diacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research surrounding the synthesis and discovery of diacetamide, a compound of significant interest in organic synthesis and various industrial applications. From its initial preparations in the late 19th century to more refined methods developed in the mid-20th century, this document provides a comprehensive overview of the core experimental protocols, quantitative data, and the logical progression of its synthesis.

Discovery and Early Synthesis

Diacetamide, systematically named N-acetylacetamide, was first synthesized in the late 19th century. Early methods primarily revolved around the acetylation of acetamide. One of the earliest documented preparations involved heating acetamide with a twofold excess of acetic anhydride at high temperatures (200–205°C) for an extended period of 8–10 hours. Later refinements to this approach included the use of mineral acid catalysts, such as sulfuric acid, which significantly accelerated the reaction.

A significant advancement in the preparation of diacetamide came with the work of J. B. Polya and P. L. Tardrew in 1948. Their research provided a detailed and optimized method for the synthesis of diacetamide from acetamide and acetic anhydride, utilizing dry hydrogen chloride as a catalyst. This method offered improved yields and purity, and their publication remains a cornerstone in the history of diacetamide synthesis. Their work elucidated that the reaction likely proceeds through two simultaneous mechanisms: acylation and the elimination of ammonia from two acetamide molecules.

Quantitative Data

The following table summarizes the key quantitative data associated with diacetamide, compiled from various sources.

| Property | Value |

| Molecular Formula | C₄H₇NO₂ |

| Molecular Weight | 101.10 g/mol |

| Melting Point | 75.5-76.5 °C |

| Boiling Point | 222-223 °C |

| Density | Approximately 1.38 g/cm³ |

| Solubility | Soluble in water, ethanol, and ether. |

| Appearance | White crystalline solid or chunks.[1][2] |

Experimental Protocols

The following protocols are based on the detailed experiments published by Polya and Tardrew in 1948, which represent a refined and well-documented example of early diacetamide synthesis.

Materials and Equipment

-

Acetamide

-

Acetic Anhydride (freshly distilled)

-

Dry Hydrogen Chloride gas

-

Ether

-

Barium Carbonate

-

Anhydrous Potassium Carbonate

-

Reflux apparatus

-

Distillation apparatus

-

Filtration equipment

Synthesis of Diacetamide using Hydrogen Chloride Catalyst

This procedure details the synthesis of diacetamide from acetamide and acetic anhydride, catalyzed by dry hydrogen chloride.

-

Reaction Setup : A suspension of acetamide (30 g) in acetic anhydride (64.5 g) is prepared in a suitable reaction vessel equipped with a gas inlet tube and a stirrer.

-

Catalyst Introduction : Dry hydrogen chloride gas is passed into the suspension until the weight of the mixture increases by 9.3 g.

-

Reaction : The reaction mixture is then processed according to the established laboratory procedure for this synthesis, which typically involves heating under reflux.

-

Work-up : The work-up procedure involves the removal of unreacted starting materials and byproducts. This includes washing with a saturated aqueous sodium bicarbonate solution to neutralize the acidic catalyst and any remaining acetic anhydride.

-

Purification : The crude diacetamide is then extracted with a suitable organic solvent, such as ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the pure product.

-

Yield : This method affords a high yield of diacetamide, with reports of 28.5 g of product with a melting point of 78°C.[3]

Synthesis of Diacetamide from Bisacetamide Hydrochloride

An alternative starting material, bisacetamide hydrochloride, can also be used to produce diacetamide.

-

Reaction : Bisacetamide hydrochloride (8.2 g) is treated with acetic anhydride (14.0 g).

-

Product Formation : The reaction yields 8.1 g of diacetamide with a melting point of 78°C.[3] This method is noted to be free from triacetyl compounds.

Synthesis Workflow and Logic

The following diagrams illustrate the key synthesis pathways and logical relationships in the preparation of diacetamide as described in the early research.

Caption: Workflow for the synthesis of diacetamide from acetamide and acetic anhydride.

Caption: Logical relationship of components in diacetamide synthesis.

References

Methodological & Application

Application Notes and Protocols: Diacetamide as a Precursor for Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utilization of diacetamide as a versatile precursor for the synthesis of heterocyclic compounds, with a specific focus on the preparation of 1,2,4-triazoles. The protocols and data presented herein are intended to serve as a practical guide for researchers in organic synthesis and medicinal chemistry.

Introduction

Diacetamide, a readily available and inexpensive reagent, holds significant potential as a building block in heterocyclic synthesis. Its structure, featuring two acetyl groups attached to a central nitrogen atom, provides a unique C-N-C synthon for the construction of various nitrogen-containing heterocycles. This document outlines a representative protocol for the synthesis of 3,5-dimethyl-1H-1,2,4-triazole from diacetamide, a key intermediate for the development of novel pharmaceutical agents.

Synthesis of 3,5-dimethyl-1H-1,2,4-triazole from Diacetamide

The synthesis of 3,5-dimethyl-1H-1,2,4-triazole from diacetamide and hydrazine hydrate is a classic example of a cyclocondensation reaction. This method provides a straightforward and efficient route to a valuable heterocyclic scaffold.

Reaction Principle

The reaction proceeds via the condensation of diacetamide with hydrazine hydrate. The initial nucleophilic attack of the hydrazine on one of the carbonyl groups of diacetamide is followed by an intramolecular cyclization and subsequent dehydration to yield the stable 1,2,4-triazole ring.

Caption: Proposed reaction pathway for the synthesis of 3,5-dimethyl-1H-1,2,4-triazole.

Experimental Protocol

This section provides a detailed, representative methodology for the laboratory-scale synthesis of 3,5-dimethyl-1H-1,2,4-triazole.

Materials:

-

Diacetamide (98%)

-

Hydrazine hydrate (80% solution in water)

-

Ethanol (95%)

-

Activated charcoal

-

Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diacetamide (0.1 mol, 10.11 g) in 100 mL of ethanol.

-

Addition of Hydrazine: To the stirred solution, slowly add hydrazine hydrate (0.1 mol, 5.0 g) dropwise at room temperature. An exothermic reaction may be observed.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Decolorization and Filtration: After the reaction is complete, allow the mixture to cool to room temperature. Add a small amount of activated charcoal and heat the mixture to boiling for 10 minutes. Filter the hot solution to remove the charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization of the product.

-

Isolation and Drying: Collect the crystalline product by vacuum filtration and wash with a small amount of cold ethanol. Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Workflow Diagram:

Caption: Step-by-step workflow for the synthesis of 3,5-dimethyl-1H-1,2,4-triazole.

Data Presentation

The following table summarizes typical quantitative data obtained from the synthesis of 3,5-dimethyl-1H-1,2,4-triazole using the described protocol.

| Parameter | Value |

| Reactants | |

| Diacetamide | 10.11 g (0.1 mol) |

| Hydrazine Hydrate (80%) | 6.25 g (0.1 mol of N₂H₄) |

| Reaction Conditions | |

| Solvent | Ethanol (100 mL) |

| Reaction Temperature | Reflux (~78 °C) |

| Reaction Time | 4 - 6 hours |

| Product | |

| Product Name | 3,5-dimethyl-1H-1,2,4-triazole |

| Theoretical Yield | 9.71 g |

| Typical Isolated Yield | 7.8 - 8.7 g |

| Yield (%) | 80 - 90% |

| Melting Point | 141-143 °C |

Applications in Drug Development

1,2,4-Triazole derivatives are a well-established class of compounds with a broad spectrum of biological activities. They are integral components of numerous approved drugs, including antifungals (e.g., fluconazole, itraconazole), antivirals, and anticancer agents. The 3,5-dimethyl-1H-1,2,4-triazole scaffold synthesized from diacetamide can serve as a versatile starting material for the development of new drug candidates through further functionalization.

Signaling Pathway Visualization (Hypothetical):

The following diagram illustrates a hypothetical signaling pathway where a novel drug candidate derived from a 1,2,4-triazole scaffold could act as an inhibitor of a key kinase involved in a disease process.

Caption: Hypothetical inhibition of a kinase signaling pathway by a 1,2,4-triazole derivative.

Conclusion

Diacetamide serves as a practical and economical precursor for the synthesis of 3,5-dimethyl-1H-1,2,4-triazole. The straightforward cyclocondensation reaction with hydrazine hydrate provides high yields of a versatile heterocyclic building block. This application note provides a foundational protocol that can be adapted and optimized for various research and development purposes, particularly in the field of medicinal chemistry for the discovery of novel therapeutic agents.

Protocol for Copper-Catalyzed Synthesis of Diacetamide

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the synthesis of diacetamide via a copper-catalyzed N-acetylation of acetamide. The method is adapted from a general procedure for the efficient acetylation of amines using copper(II) tetrafluoroborate as a catalyst under solvent-free conditions.[1][2][3][4] Diacetamide is a valuable building block in organic synthesis and can be used in the preparation of various pharmaceuticals and agrochemicals. The described protocol offers a potentially mild and efficient route to this compound, avoiding harsh reaction conditions.

Data Presentation

As no specific quantitative data for the copper-catalyzed synthesis of diacetamide has been reported, the following table is provided as a template for researchers to record their experimental results. This structured format allows for easy comparison of reaction parameters and outcomes.

| Entry | Acetamide (mmol) | Acetic Anhydride (mmol) | Catalyst Loading (mol%) | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) | Notes |

| 1 | 1.0 | 1.1 | 1 | 24 | Room Temp. | Initial trial | ||

| 2 | 1.0 | 1.5 | 1 | 24 | Room Temp. | Increased Ac₂O | ||

| 3 | 1.0 | 1.1 | 2 | 24 | Room Temp. | Increased catalyst | ||

| 4 | 1.0 | 1.1 | 1 | 48 | Room Temp. | Increased time | ||

| 5 | 1.0 | 1.1 | 1 | 12 | 50 | Increased temp. |

Experimental Protocol

This protocol is an adapted procedure based on the copper(II) tetrafluoroborate-catalyzed acetylation of amines.[1][2][4] Researchers should perform small-scale trials to optimize the conditions for the N-acetylation of acetamide.

Materials:

-

Acetamide (CH₃CONH₂)

-

Acetic Anhydride ((CH₃CO)₂O)

-

Copper(II) tetrafluoroborate hydrate (Cu(BF₄)₂·xH₂O)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask, add acetamide (1.0 eq).

-

Catalyst Addition: Add copper(II) tetrafluoroborate hydrate (1-2 mol%) to the flask.

-

Reagent Addition: Under constant stirring, add acetic anhydride (1.1-1.5 eq) dropwise to the mixture at room temperature.

-

Reaction: Allow the reaction mixture to stir at room temperature. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Upon completion of the reaction, quench the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution to neutralize any unreacted acetic anhydride and acetic acid byproduct.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude diacetamide.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure diacetamide.

Visualizations

Experimental Workflow:

Caption: A schematic overview of the experimental workflow for the copper-catalyzed synthesis of diacetamide.

Proposed Signaling Pathway (Reaction Mechanism):

The copper(II) tetrafluoroborate acts as a Lewis acid catalyst, activating the acetic anhydride for nucleophilic attack by the acetamide.

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. 标题:Copper (II) tetrafluoroborate-catalyzed acetylation of phenols, thiols, alcohols, and amines【化源网】 [chemsrc.com]

- 4. Copper(II) Tetrafluoroborate-Catalyzed Acetylation of Phenols, Thiols, Alcohols, and Amines [organic-chemistry.org]

Application of Diacetamide in Functional Polymer Synthesis: A Focus on N-Substituted Acrylamide Analogues

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

A thorough investigation of the scientific literature reveals a notable absence of established methods for the direct use of diacetamide as a monomer in functional polymer synthesis. While diacetamide is a known chemical intermediate, its application in polymerization to form functional polymers is not well-documented.

This document, therefore, addresses the core interest in amide-containing functional polymers by focusing on a closely related, extensively studied, and highly versatile class of monomers: N-substituted acrylamides and methacrylamides . These monomers serve as excellent analogues for exploring the synthesis of "smart" or functional polymers with applications in drug delivery, tissue engineering, and diagnostics, mirroring the likely interests of researchers investigating diacetamide for similar purposes. The principles, protocols, and data presented herein for N-substituted acrylamides provide a robust and practical framework for the synthesis of advanced functional polymers.

Application Notes: Synthesis of Functional Polymers using N-Substituted Acrylamides

N-substituted acrylamides are a cornerstone in the development of "smart" polymers due to the wide range of functionalities that can be introduced via the N-substituent. This allows for the precise tuning of polymer properties, such as thermo-responsiveness, pH-sensitivity, and biocompatibility.

A prime example is poly(N-isopropylacrylamide) (PNIPAM), which is renowned for its lower critical solution temperature (LCST) in aqueous solutions at approximately 32°C. Below this temperature, PNIPAM is hydrophilic and soluble; above it, the polymer undergoes a reversible phase transition to a hydrophobic, collapsed state. This sharp thermal response is widely exploited in various biomedical applications.

Key Applications of Functional Polyacrylamides:

-

Thermo-Responsive Hydrogels: Crosslinked polyacrylamide networks can form hydrogels that exhibit temperature-dependent swelling and shrinking, making them ideal for applications in controlled drug release, cell sheet engineering, and as smart valves in microfluidic devices.

-

Stimuli-Responsive Drug Delivery Systems: By copolymerizing different functional acrylamide monomers, drug delivery vehicles can be engineered to release their payload in response to specific physiological cues, such as the acidic microenvironment of tumors or the elevated temperatures associated with inflammation.

-